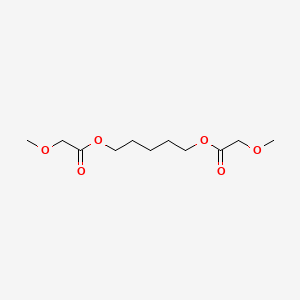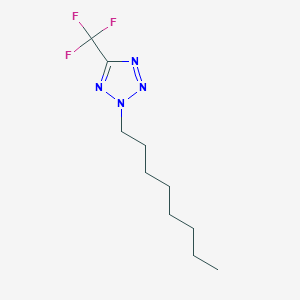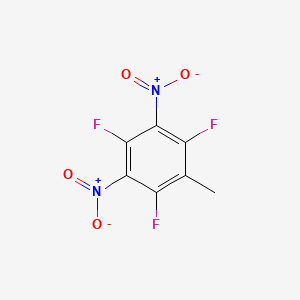
3,5-Dinitrotrifluorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitrotrifluorotoluene is an organic compound with the chemical formula C7H3F3N2O4. It is a yellow crystalline solid known for its strong explosive properties and irritating odor. This compound is not soluble in water but is slightly soluble in alcohols and ethers. It is primarily used in the production of explosives, fireworks, and rocket fuels due to its high explosive potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dinitrotrifluorotoluene is typically synthesized through a nitration reaction. The process involves the reaction of 3,5-dinitrotoluene with trifluoroacetic acid. The nitration reaction is carried out under controlled conditions to ensure safety due to the explosive nature of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves a two-step nitration process. Initially, 3,5-dinitrotoluene undergoes primary nitration to form an intermediate product. This intermediate is then subjected to secondary nitration using a mixture of ammonium nitrate and fuming sulfuric acid. The reaction conditions are carefully monitored to minimize the risk of explosion and to ensure high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dinitrotrifluorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in hydrochloric acid are used.
Substitution: Substitution reactions often require strong bases or nucleophiles like sodium hydroxide or sodium methoxide.
Major Products:
Oxidation: Produces various nitro derivatives.
Reduction: Forms amino derivatives.
Substitution: Results in compounds with different functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitrotrifluorotoluene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-Dinitrotrifluorotoluene involves its ability to undergo rapid oxidation and reduction reactions. The nitro groups in the compound are highly reactive and can participate in various chemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Trifluorotoluene: An organic compound with the formula C6H5CF3, used as a solvent and intermediate in the production of pesticides and pharmaceuticals.
3,5-Difluoroaniline: A fluorinated aniline derivative used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 3,5-Dinitrotrifluorotoluene is unique due to its combination of nitro and trifluoromethyl groups, which confer high reactivity and explosive potential. This makes it particularly valuable in applications requiring high energy output, such as explosives and rocket fuels .
Eigenschaften
Molekularformel |
C7H3F3N2O4 |
|---|---|
Molekulargewicht |
236.10 g/mol |
IUPAC-Name |
1,3,5-trifluoro-2-methyl-4,6-dinitrobenzene |
InChI |
InChI=1S/C7H3F3N2O4/c1-2-3(8)6(11(13)14)5(10)7(4(2)9)12(15)16/h1H3 |
InChI-Schlüssel |
RDFGFZDVSHNRMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
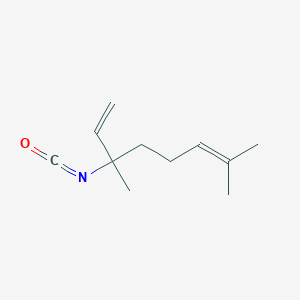
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
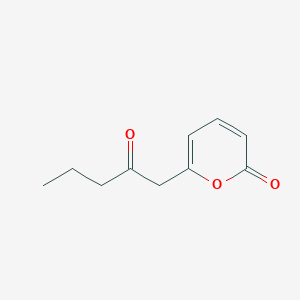
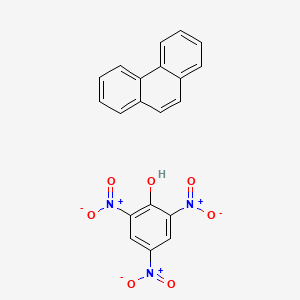
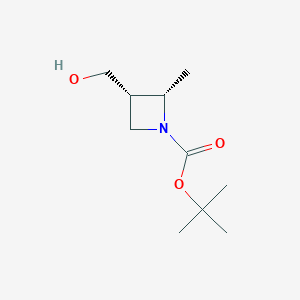
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
